molecular formula C19H21NO6S2 B2837188 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1706144-91-3

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one

Cat. No.: B2837188
CAS No.: 1706144-91-3
M. Wt: 423.5
InChI Key: KDCACFGSQGZSPY-UHFFFAOYSA-N
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Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a synthetic azetidinone derivative of significant interest in medicinal and organic chemistry research. This compound features a central azetidinone core, a four-membered ring system bearing an internal amide linkage, which is a privileged structure in drug discovery. The molecule is further functionalized with two distinct sulfonyl groups, enhancing its potential as a versatile building block or intermediate for the synthesis of more complex molecules. Azetidinones, particularly 2-azetidinones, are well-known for their broad spectrum of biological activities. Beyond their classic role as the core structural component of β-lactam antibiotics, this class of compounds has demonstrated diverse pharmacological properties in research settings, including serving as cholesterol absorption inhibitors and enzyme inhibitors . The presence of multiple sulfonyl moieties in this specific compound suggests potential for investigating tubulin polymerization inhibition , a mechanism of interest in oncology research, as seen in other conformationally restricted azetidinone analogues . Researchers may also explore its application in developing agents with potential anti-inflammatory, anti-malarial, or anti-TB activities, which are associated with the azetidinone pharmacophore . The structural complexity of this reagent, combining the strained β-lactam ring with sulfonyl linkers, makes it a valuable template for constructing targeted chemical libraries. It is intended for use in exploratory studies, such as structure-activity relationship (SAR) investigations, biochemical probe development, and as a key intermediate in the synthesis of novel heterocyclic compounds. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO6S2/c1-26-15-7-9-17(10-8-15)28(24,25)18-13-20(14-18)19(21)11-12-27(22,23)16-5-3-2-4-6-16/h2-10,18H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCACFGSQGZSPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its structure features an azetidine ring, sulfonyl groups, and various aromatic substitutions, which contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C19H21NO6S2
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 1706144-91-3

The compound's unique structure allows for various interactions within biological systems, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl groups may facilitate hydrogen bonding or electrostatic interactions, while the azetidine ring contributes to the compound's overall stability and reactivity. Preliminary studies suggest that similar compounds exhibit enhanced lipophilicity due to substituents like trifluoromethyl groups, potentially improving cell membrane permeability and target protein interactions.

Pharmacological Studies

Research indicates that compounds with similar structures have shown promising results in various pharmacological assays:

  • Anticancer Activity : Certain derivatives of sulfonamide-based compounds have demonstrated inhibitory effects on cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : Compounds featuring sulfonamide groups are often evaluated for their antibacterial and antifungal activities. In vitro studies have indicated significant antimicrobial efficacy against various pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Antitumor Activity : A study on related sulfonamide derivatives revealed IC50 values indicating potent inhibition of cancer cell growth in vitro. For instance, analogs exhibited IC50 values ranging from 5 to 15 µM against specific cancer cell lines .
  • Antimicrobial Efficacy : Research has shown that sulfonamide-containing compounds can inhibit bacterial growth effectively. One study reported a significant reduction in bacterial colony counts when treated with a sulfonamide derivative at concentrations as low as 10 µg/mL .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Azetidine Ring : Cyclization reactions involving appropriate precursors are used to construct the azetidine framework.
  • Introduction of Sulfonyl Groups : The azetidine intermediate is reacted with sulfonyl chlorides under basic conditions to form the desired sulfonamide derivatives.
  • Final Coupling Reaction : The final product is obtained by coupling the sulfonamide intermediate with phenolic or other suitable electrophiles using coupling reagents like palladium catalysts .

Scientific Research Applications

Medicinal Chemistry

The compound's structural uniqueness positions it as a candidate for drug development. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antibacterial Activity : Compounds containing sulfonyl groups have demonstrated efficacy against various bacterial strains. For instance, derivatives of sulfonamides have shown effectiveness against resistant strains of Salmonella typhi and Bacillus subtilis .
  • Anticancer Potential : The methoxy and sulfonyl moieties are associated with anticancer properties. Preliminary studies suggest that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one. These studies typically focus on:

  • Binding Affinity : Investigating how well the compound binds to various biological targets can elucidate its therapeutic potential.
  • Cell Membrane Permeability : The trifluoromethyl group in related compounds has been shown to enhance lipophilicity, potentially improving cell membrane permeability and interaction with target proteins .

Synthetic Chemistry

The synthesis of this compound involves several key steps aimed at optimizing yield and purity. Common methods include:

  • Recrystallization : A purification technique that helps isolate the desired compound from impurities.
  • Chromatography : Used for separating components based on their chemical properties, enhancing the purity of the final product .

Case Study 1: Antibacterial Efficacy

A study evaluated a series of sulfonamide derivatives similar to this compound for their antibacterial activity against Staphylococcus aureus. Results indicated moderate to strong inhibition, suggesting that the compound could be effective against resistant bacterial strains .

Case Study 2: Anticancer Activity

In another investigation, researchers explored the anticancer effects of compounds containing methoxy and sulfonyl groups on human breast cancer cell lines. The study reported a significant reduction in cell viability, indicating that these compounds could serve as potential therapeutic agents in cancer treatment .

Comparison with Similar Compounds

Key Structural Features:

  • Sulfonyl Groups: The dual sulfonyl groups distinguish the target compound from analogs with thio, amino, or oxadiazole substituents. Sulfonyl groups enhance polarity and stability but may reduce membrane permeability compared to thioether or alkyl derivatives .
  • Azetidine vs. Piperidine/Morpholine : The strained azetidine ring contrasts with bulkier 6-membered rings (e.g., piperidine in ’s compound 3aj or morpholine in ’s 4a ), which may alter conformational flexibility and binding kinetics .

Physicochemical Properties:

  • Rotamerism: ’s 3aj exhibits NMR-detectable rotamers due to restricted rotation around sulfonyl bonds, a phenomenon likely shared by the target compound .
  • Elemental Analysis: While the target’s data are unavailable, compound 4b () shows minor deviations in elemental analysis (e.g., C: 67.96% vs. calculated 68.12%), reflecting typical synthesis impurities .

Data Tables

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties Reference
Sulfonyl groups Target, 3aj () Increased polarity, electron withdrawal
Thioether 4a () Reduced polarity, redox activity potential
Morpholinoethoxy 4a () Enhanced solubility, reduced cytotoxicity
Oxadiazole compounds Rigidity, potential enzymatic inhibition

Q & A

Q. How can researchers optimize the synthetic yield of 1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(phenylsulfonyl)propan-1-one?

Methodological Answer: Synthesis typically involves multi-step reactions, including azetidine ring formation and sulfonylation. Key steps include:

  • Sulfonylation: Use methoxybenzenesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to prevent hydrolysis .
  • Solvent Optimization: Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while lower temperatures (0–5°C) reduce side reactions .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitor by TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify sulfonyl groups (δ ~3.5 ppm for methoxy protons, δ ~125–140 ppm for aromatic carbons) and azetidine ring protons (δ ~3.0–4.0 ppm) .
  • X-ray Crystallography: Use SHELX software for structure refinement. Ensure high-resolution data (R-factor < 0.05) to resolve sulfonyl group geometry .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z ~450–460) .

Q. What mechanistic insights explain the reactivity of the sulfonyl groups in this compound?

Methodological Answer:

  • Electrophilic Reactivity: Sulfonyl groups act as electron-withdrawing moieties, directing nucleophilic attack at the carbonyl carbon. Computational studies (DFT) can model charge distribution .
  • Redox Stability: The sulfonyl group is resistant to reduction but may undergo oxidation under strong conditions (e.g., KMnO4_4 in acidic media) to form sulfonic acids .

Advanced Research Questions

Q. How can researchers assess the compound’s potential for enzyme inhibition or receptor binding?

Methodological Answer:

  • In Silico Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Validate with MD simulations to assess binding stability .
  • In Vitro Assays: Measure IC50_{50} values via fluorescence polarization (kinase assays) or radioligand displacement (receptor binding). Compare to reference inhibitors (e.g., staurosporine) .
  • SAR Studies: Synthesize analogs (e.g., replacing phenylsulfonyl with trifluoromethylphenyl) to map pharmacophore requirements .

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

  • Orthogonal Assays: Confirm activity using complementary methods (e.g., cell viability assays vs. enzymatic activity tests) to rule out assay-specific artifacts .
  • Metabolic Stability Testing: Use liver microsomes to assess if contradictory results arise from rapid degradation in certain conditions .
  • Crystallographic Validation: Resolve target-compound co-crystal structures to verify binding modes conflicting with docking predictions .

Q. What strategies mitigate stereochemical challenges during synthesis?

Methodological Answer:

  • Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Confirm absolute configuration via circular dichroism (CD) .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., BINAP-Ru complexes) in azetidine ring formation to control stereochemistry .
  • Crystallographic Analysis: Determine stereochemistry via X-ray diffraction, refining data with SHELXL .

Q. How can computational modeling guide the design of derivatives with improved ADMET properties?

Methodological Answer:

  • ADMET Prediction: Use tools like SwissADME or ADMETlab to predict solubility, CYP450 inhibition, and BBB permeability. Prioritize derivatives with LogP < 5 and TPSA < 140 Ų .
  • Toxicity Screening: Run ProTox-II simulations to flag hepatotoxic or mutagenic motifs (e.g., nitro groups) .
  • Bioisosteric Replacement: Replace labile groups (e.g., ester linkages) with stable analogs (e.g., amides) to enhance metabolic stability .

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